molecular formula C17H20N2O3S B4053659 N~2~-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4053659
M. Wt: 332.4 g/mol
InChI Key: FAGWGXQFJQHRRN-UHFFFAOYSA-N
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Description

N~2~-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a glycinamide backbone substituted with a methyl group, a phenylethyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine, such as methylamine, under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where the glycinamide backbone reacts with a phenylethyl halide (e.g., phenylethyl bromide) in the presence of a base such as sodium hydroxide.

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the intermediate product reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N2-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., basic or acidic medium).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N~2~-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The phenylsulfonyl group may play a key role in its binding affinity and specificity, while the phenylethyl and methyl groups may influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N~2~-methyl-N-(2-phenylethyl)glycinamide: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    N~2~-methyl-N-(phenylsulfonyl)glycinamide: Lacks the phenylethyl group, which may affect its overall activity and applications.

    N~2~-methyl-N-(2-phenylethyl)-N~2~-(methylsulfonyl)glycinamide: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially leading to different reactivity and interactions.

Uniqueness

N~2~-methyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both the phenylethyl and phenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-19(23(21,22)16-10-6-3-7-11-16)14-17(20)18-13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGWGXQFJQHRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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